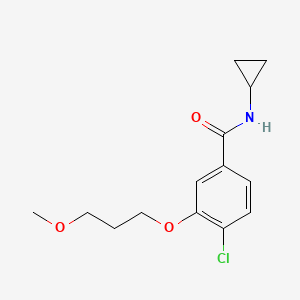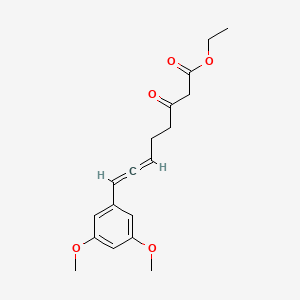![molecular formula C15H19N3O B14186501 N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide CAS No. 857650-88-5](/img/structure/B14186501.png)
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide is a compound that features a piperidine ring attached to an indole moiety through a carboxamide linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with piperidine-4-methanol in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of N-[(Piperidin-4-yl)methyl]-1H-indole-3-amine.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Piperidin-4-yl)methyl]-1H-indazole-3-carboxamide: Similar structure but with an indazole moiety instead of an indole.
N-[(Piperidin-4-yl)methyl]-1H-benzimidazole-3-carboxamide: Contains a benzimidazole moiety.
N-[(Piperidin-4-yl)methyl]-1H-pyrrole-3-carboxamide: Features a pyrrole moiety.
Uniqueness
N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide is unique due to its specific combination of the piperidine and indole moieties, which may confer distinct biological activities and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
857650-88-5 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c19-15(18-9-11-5-7-16-8-6-11)13-10-17-14-4-2-1-3-12(13)14/h1-4,10-11,16-17H,5-9H2,(H,18,19) |
Clé InChI |
LMFWZSSAJCIYGW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CNC(=O)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)
![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)


![4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B14186457.png)



